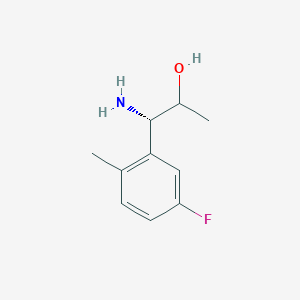

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

Description

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is a chiral β-amino alcohol derivative featuring a phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position.

The stereochemistry at the 1S and 2R positions (common in related compounds) is critical for receptor binding and metabolic stability. Such molecules often exhibit activity at α- and β-adrenoceptors, making them candidates for cardiovascular or neurological therapeutics .

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |

InChI Key |

GHBOXTGMSHFFIG-OMNKOJBGSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@@H](C(C)O)N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Chiral Propanol Backbone Formation

The synthesis typically begins with the formation of the chiral propanol backbone, which can be achieved through:

Asymmetric Reduction of Ketones or Imines:

Starting from a ketone or imine precursor bearing the 5-fluoro-2-methylphenyl substituent, asymmetric reduction using chiral catalysts (e.g., chiral transition metal complexes or organocatalysts) produces the chiral amino alcohol. This method allows for control of stereochemistry, favoring the (1S) enantiomer.Reductive Amination:

A common approach involves the reductive amination of the corresponding aldehyde or ketone with ammonia or amine sources under chiral catalytic conditions. This approach is favored for its operational simplicity and stereoselectivity.

Nitroalkene Intermediate Route

An alternative synthetic route involves:

Formation of Nitroalkene Intermediate:

Reacting 5-fluoro-2-methylbenzaldehyde with nitromethane yields a nitroalkene intermediate.Reduction of Nitroalkene:

The nitro group is then reduced to the amino group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This step converts the nitroalkene to the amino alcohol with retention of stereochemistry when appropriate chiral catalysts or conditions are employed.

Catalytic Hydrogenation in Industrial Settings

- Continuous flow reactors and catalytic hydrogenation are employed industrially to optimize yield and purity.

- Catalysts like Pd/C or Raney Nickel under hydrogen pressure reduce intermediates efficiently.

- Reaction parameters such as temperature, pressure, and solvent choice (e.g., ethanol, tetrahydrofuran) are optimized to enhance stereoselectivity and minimize side reactions.

Reaction Conditions and Their Influence

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Temperature | 0–25 °C (reductive amination) | Lower temps favor stereoselectivity |

| Solvent | Ethanol, THF | THF improves solubility and reduces side products |

| Catalyst | Chiral transition metal complexes | Controls enantiomeric excess (ee) |

| Reducing Agent | LiAlH4, Pd/C + H2 | Efficient reduction of nitro or imine groups |

| Reaction Time | Several hours to overnight | Longer times increase conversion but risk side reactions |

Reaction conditions are critical to achieving high enantiomeric purity and yield. For example, using tetrahydrofuran (THF) as solvent can enhance intermediate solubility and reduce byproduct formation compared to ethanol.

Analytical and Monitoring Techniques

High-Performance Liquid Chromatography (HPLC) with Chiral Columns:

Used to monitor enantiomeric purity and reaction progress.Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

Confirms stereochemistry and substitution pattern on the phenyl ring.Mass Spectrometry (MS):

Confirms molecular weight and purity.Ultra Performance Liquid Chromatography - Quadrupole Time of Flight Mass Spectrometry (UPLC-QTOF-MS):

Used in forced degradation studies to monitor compound stability and identify degradation products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Reduction | Ketone or imine with 5-fluoro-2-methylphenyl | Chiral catalysts (e.g., Rh, Ru complexes) | High stereoselectivity | Requires expensive chiral catalysts |

| Reductive Amination | Aldehyde or ketone | Ammonia/amine, reducing agent | Operational simplicity | May require optimization for ee |

| Nitroalkene Route | 5-fluoro-2-methylbenzaldehyde + nitromethane | LiAlH4, Pd/C + H2 | Scalable, well-studied | Multi-step, sensitive to conditions |

| Catalytic Hydrogenation | Nitroalkene or imine intermediates | Pd/C, Raney Nickel + H2 | Industrial scalability | Requires pressure equipment |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride.

Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMSO, and acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Acyl chlorides, sulfonyl chlorides, and alkyl halides.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the secondary alcohol.

Substitution: Formation of amides, sulfonamides, and other derivatives.

Scientific Research Applications

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL: has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL with three analogs from the evidence:

*Calculated based on molecular formula.

Key Observations:

- Steric Factors : The trifluoromethylthio group () creates significant steric bulk, which may reduce binding affinity to compact receptor pockets compared to the target’s smaller substituents.

- Lipophilicity : Bromine () and trifluoromethyl () increase lipophilicity (logP), influencing membrane permeability and bioavailability.

Biological Activity

(1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL, also referred to as CAS 862594-16-9, is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical formula of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is CHFNO, with a molecular weight of approximately 183.23 g/mol. Its structure features a secondary alcohol and an amino group attached to a propan-2-ol backbone, with a fluorinated aromatic ring that enhances its lipophilicity and biological interactions.

Research indicates that (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL interacts with various biological targets, including neurotransmitter receptors. Its ability to modulate signaling pathways involved in neurotransmission suggests potential applications in treating neurological disorders. Specifically, it has been studied for its effects on dopamine receptors, particularly the D3 receptor.

Interaction with Dopamine Receptors

A study highlighted the compound's selectivity for the D3 dopamine receptor (D3R). It was shown to promote β-arrestin translocation and G protein activation, indicating strong agonistic activity at this receptor while lacking significant activity at other dopamine receptor subtypes . This selectivity may provide insights into developing targeted therapies for neuropsychiatric disorders.

Biological Activity Overview

Neurological Applications

In a series of studies focusing on neurological disorders, (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL demonstrated promising results in modulating neurotransmitter activity. For instance, it has been investigated as a potential treatment for conditions such as major depressive disorder and anxiety disorders due to its ability to enhance dopaminergic signaling .

Synthesis and Derivatives

The synthesis of (1S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Variations in stereochemistry and substitution patterns have led to the development of several analogs, each exhibiting unique biological profiles. For example:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL | 1336833-98-7 | Investigated for similar neuropharmacological effects |

| 4-Fluoro-2-methylbenzylamine | Not specified | Increased reactivity; lacks hydroxyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.